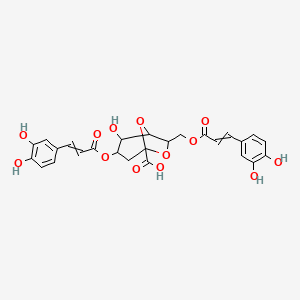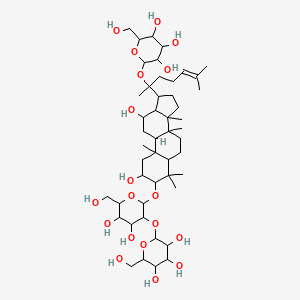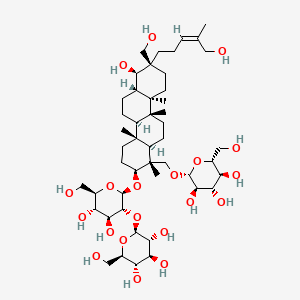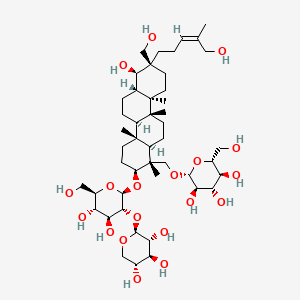
Edpetiline
Übersicht
Beschreibung
Edpetiline is a principal alkaloid derived from the plant species Fritillaria cirrhosa and Fritillaria thunbergii, which belong to the Liliaceae family . This compound is known for its significant anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related conditions .
Wissenschaftliche Forschungsanwendungen
Edpetiline hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung der Alkaloidsynthese und -reaktionen verwendet.
5. Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch die Hemmung proinflammatorischer Zytokine und Mediatoren des oxidativen Stresses. Es hemmt signifikant den Gehalt und die mRNA-Expressionslevel von proinflammatorischen Zytokinen wie Tumornekrosefaktor-alpha und Interleukin-6 in Lipopolysaccharid-induzierten Makrophagen . Zusätzlich reguliert this compound die Expression von entzündungsfördernden Mediatoren wie induzierbarer Stickstoffmonoxid-Synthase und Cyclooxygenase-2 herunter . Die Verbindung hemmt auch die Phosphorylierung von IκB und die nukleare Transkription des nuklearen Transkriptionsfaktors-κB p65 sowie die Phosphorylierung von p38 und ERK im Mitogen-aktivierten Proteinkinase-Signalweg .
Wirkmechanismus
Target of Action
Edpetiline, a principal alkaloid from Fritillaria, primarily targets proinflammatory cytokines such as TNF-α and IL-6, and inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These targets play a crucial role in the inflammatory response and oxidative stress.
Mode of Action
This compound interacts with its targets by inhibiting their expression. It significantly reduces the content and mRNA expression levels of proinflammatory cytokines (TNF-α and IL-6) in LPS-induced RAW264.7 cells . It also markedly downregulates the inflammatory mediators iNOS and COX-2 mRNA and protein expression levels .
Biochemical Pathways
This compound affects the mitogen-activated protein kinase (MAPK) signaling pathway. It exerts anti-inflammatory and antioxidant effects by inhibiting the phosphorylation of IκB and the nuclear transcription of nuclear transcription factor-κB p65. It also decreases the phosphorylation of p38 and ERK in the MAPK signaling pathway, without activating the JNK/MAPK signaling pathway .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of chemicals should be evaluated as early as possible
Result of Action
The molecular and cellular effects of this compound’s action include a significant decrease in the level of intracellular reactive oxygen species . This suggests that this compound may be a potential therapeutic agent for the prevention or treatment of inflammation- and oxidative stress-related pathophysiological processes and diseases .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Edpetiline plays a crucial role in biochemical reactions, particularly in the context of inflammation and oxidative stress . It interacts with various enzymes and proteins, including proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and anti-inflammatory cytokine Interleukin-4 (IL-4) .
Cellular Effects
This compound has profound effects on cellular processes. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound significantly inhibited the content and mRNA expression levels of proinflammatory cytokines (TNF-α and IL-6), and markedly increased the mRNA expression of IL-4 .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the phosphorylation of IκB and the nuclear transcription of nuclear transcription factor-κB p65, and decreases the phosphorylation of p38 and ERK in the mitogen-activated protein kinase signaling pathway .
Temporal Effects in Laboratory Settings
Its anti-inflammatory and antioxidant effects have been observed in LPS-stimulated RAW264.7 macrophages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Edpetiline can be synthesized through the hydrolysis of its precursor compounds. The primary synthetic route involves the hydrolysis of this compound to yield D-glucose and imperialine . The reaction conditions typically include the use of methanol as a solvent and a temperature range of 272-276°C .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the dry bulbs of Fritillaria species. The extraction process includes the use of solvents such as methanol and ethanol, followed by purification steps like crystallization and chromatography to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Reaktionstypen: Edpetiline durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann unter sauren Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Die Reduktion von this compound kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Substitutionsreaktionen mit this compound verwenden typischerweise Halogenierungsmittel wie Chlor oder Brom unter kontrollierten Bedingungen.
Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von this compound, wie Edpetilidin und Edpetilidinin .
Vergleich Mit ähnlichen Verbindungen
Edpetiline ist unter seinen ähnlichen Verbindungen aufgrund seiner starken entzündungshemmenden und antioxidativen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:
Imperialin: Ein weiteres Alkaloid aus Fritillaria-Arten mit ähnlichen entzündungshemmenden Wirkungen.
Eduardine: Bekannt für seine entzündungshemmenden und schmerzlindernden Eigenschaften.
Edpetilidin und Edpetilidinin: Derivate von this compound mit vergleichbaren pharmakologischen Wirkungen.
Diese Verbindungen weisen ähnliche chemische Strukturen und pharmakologische Aktivitäten auf, unterscheiden sich jedoch in ihrer Wirksamkeit und ihren spezifischen Anwendungen.
Eigenschaften
IUPAC Name |
(1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16-,17-,18+,19+,20-,21-,22-,23-,24+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQFYEJMFMYGCV-RRIRULBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32685-93-1 | |
| Record name | Edpetiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032685931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EDPETILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F85B5IO5AT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of edpetiline's anti-inflammatory and antioxidant effects?
A1: this compound appears to exert its effects by inhibiting key inflammatory pathways. Research suggests that it inhibits the phosphorylation of IκB, which in turn prevents the nuclear transcription of nuclear transcription factor-κB p65 []. This compound also seems to decrease the phosphorylation of p38 and ERK within the mitogen-activated protein kinase signaling pathway, without activating the JNK/mitogen-activated protein kinase signaling pathway []. These actions collectively contribute to its anti-inflammatory and antioxidant properties.
Q2: What are the effects of this compound on pro-inflammatory and anti-inflammatory cytokines?
A2: Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages showed that this compound significantly reduced both the mRNA expression and production of pro-inflammatory cytokines TNF-α and IL-6 []. Interestingly, this compound simultaneously increased the mRNA expression of IL-4, an anti-inflammatory cytokine []. This suggests a multi-faceted approach to modulating the inflammatory response.
Q3: Besides cytokines, what other inflammatory mediators are affected by this compound?
A3: this compound demonstrates an ability to downregulate key inflammatory mediators. It significantly reduces both the mRNA and protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 macrophages []. These enzymes play significant roles in inflammation, and their downregulation contributes to this compound's overall anti-inflammatory profile.
Q4: What is the source of this compound, and are there other alkaloids present in this source?
A4: this compound is an alkaloid found in Petilium eduardi []. While the specific structure of this compound has not been extensively detailed in these papers, research indicates that Petilium eduardi contains a variety of alkaloids []. Further investigation into the alkaloid profile of this plant may reveal additional bioactive compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B591355.png)






